molecular formula C18H18ClN3O2 B15008461 Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-

Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-

Cat. No.: B15008461
M. Wt: 343.8 g/mol
InChI Key: MGKJBJDJKAFYHI-UHFFFAOYSA-N
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Description

Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanamide backbone substituted with a chlorinated, cyano, and dimethylated pyridyloxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]- typically involves multiple steps, starting with the preparation of the pyridyloxyphenyl intermediate. This intermediate is synthesized through a series of reactions, including chlorination, cyano group introduction, and dimethylation. The final step involves the coupling of the pyridyloxyphenyl intermediate with butanamide under specific reaction conditions, such as the use of appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified through techniques such as crystallization, distillation, or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chlorinated and cyano groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the cyano group may interact with nucleophilic sites, while the chlorinated and dimethylated pyridyloxyphenyl group can enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, N-(4-chlorophenyl)-3-oxo-: Similar in structure but lacks the cyano and dimethyl groups.

    Butanamide, 3,3-dimethyl-: Contains a dimethyl group but lacks the pyridyloxyphenyl moiety.

    N-(4-{[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino}-3-cyano-7-ethoxy-6-quinolinyl)-4-(dimethylamino)butanamide: Shares some structural features but has additional functional groups and a more complex structure.

Uniqueness

Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]butanamide

InChI

InChI=1S/C18H18ClN3O2/c1-4-6-16(23)22-13-7-5-8-14(9-13)24-18-15(10-20)11(2)17(19)12(3)21-18/h5,7-9H,4,6H2,1-3H3,(H,22,23)

InChI Key

MGKJBJDJKAFYHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)OC2=NC(=C(C(=C2C#N)C)Cl)C

Origin of Product

United States

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